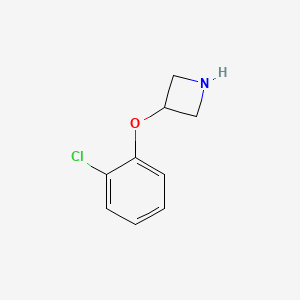

3-(2-Chlorophenoxy)azetidine

Descripción general

Descripción

3-(2-Chlorophenoxy)azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 2-chlorophenoxy group attached to the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenoxy)azetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorophenol with azetidine derivatives under basic conditions. For instance, the reaction of 2-chlorophenol with azetidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) can yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Hydrogenolysis

The azetidine ring undergoes catalytic hydrogenation to yield amino derivatives. For example, 3-azidoazetidine intermediates (e.g., 24 ) are reduced to 3-aminoazetidine-3-carboxylates (26 ) using Pd/C under H₂ atmosphere .

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| Ethyl 3-azidoazetidine-3-carboxylate | Pd/C (20%) | H₂ (40 psi), 60°C, 72 h | 3-Aminoazetidine-3-carboxylate |

Electrophilic Substitution

The electron-rich azetidine nitrogen participates in N-alkylation and N-acylation . A patented method describes benzylation via Pd-mediated coupling under hydrogen pressure :

text1. **Substrate**: 3-[4-(1-Benzylazetidin-3-yl)piperazinyl]propan-1-ol 2. **Conditions**: Pd(OH)₂/C, H₂ (40 psi), MeOH, 60°C 3. **Outcome**: Deprotection to yield free azetidine scaffold [8].

Stability and Reactivity Insights

-

Thermodynamic Stability : The azetidine ring resists ring-opening in protic solvents (e.g., isopropanol) but undergoes elimination to form 2-azetines under strong bases (e.g., LDA) .

-

pH Sensitivity : Protonation at the azetidine nitrogen enhances solubility in acidic media, facilitating salt formation (e.g., hydrochloride salts) .

Comparative Reactivity Table

This compound’s versatility in synthesis and functionalization underscores its value in developing bioactive molecules and complex heterocycles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2-Chlorophenoxy)azetidine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promising therapeutic effects, particularly in the development of drugs targeting various diseases.

Case Studies:

- Antimicrobial Activity: Recent studies have demonstrated that azetidine derivatives exhibit antibacterial properties. For instance, compounds derived from this compound were tested against Staphylococcus aureus and displayed significant inhibition compared to standard antibiotics like Streptomycin .

- Anticancer Properties: Research indicates that azetidine derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The synthesized compounds showed varying degrees of cytotoxicity, with some achieving low micromolar concentrations for effective growth inhibition .

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules and heterocycles. Its unique structure allows for diverse synthetic pathways, including nucleophilic substitutions and cycloadditions.

Data Table: Synthetic Pathways Utilizing this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Azetidine Derivatives | 85 | |

| Cycloaddition | Functionalized Azetidines | 75 | |

| Ring Expansion | Expanded Ring Systems | 70 |

Biological Studies

The biological activity of this compound has been a focal point in research. Studies have explored its potential as a bioactive molecule with applications in treating infections and cancer.

Case Studies:

- Antioxidant Activity: Compounds derived from this azetidine have been evaluated for their antioxidant properties, showing enhanced cell viability in assays designed to measure oxidative stress.

- Antiviral Properties: Some derivatives have been tested for antiviral activity, demonstrating potential as adjuvants in antimicrobial therapies .

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of new materials. Its unique chemical properties make it suitable for creating polymers and coatings with enhanced functionalities.

Industrial Use Cases:

- Polymer Development: Research has indicated that incorporating azetidine derivatives into polymer matrices can improve mechanical properties and thermal stability.

- Coatings: The compound is being explored for use in protective coatings due to its resistance to environmental degradation.

Mecanismo De Acción

The mechanism of action of 3-(2-Chlorophenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparación Con Compuestos Similares

Azetidine: The parent compound without the 2-chlorophenoxy group.

2-Chlorophenoxyacetic Acid: A compound with a similar phenoxy group but different core structure.

3-Phenoxyazetidine: A similar compound with a phenoxy group instead of the 2-chlorophenoxy group.

Uniqueness: 3-(2-Chlorophenoxy)azetidine is unique due to the presence of both the azetidine ring and the 2-chlorophenoxy group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Actividad Biológica

3-(2-Chlorophenoxy)azetidine is a compound that falls under the category of azetidine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a chlorophenoxy group attached to an azetidine ring, contributing to its unique chemical properties. While specific synthesis pathways for this compound were not detailed in the search results, azetidine derivatives can typically be synthesized through various methods such as cycloaddition reactions or nucleophilic substitutions.

Biological Activity Overview

The biological activities of azetidine derivatives, including this compound, encompass a range of pharmacological effects:

- Antibacterial Activity : Azetidine derivatives have been reported to exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown that certain azetidinone derivatives demonstrate good to moderate antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Some azetidinone compounds have shown antiviral properties. For example, derivatives with similar structures have been tested against viruses like human coronavirus and influenza A virus, demonstrating inhibitory effects at specific concentrations .

- Anticancer Activity : Compounds containing the azetidine structure have been recognized for their potential in cancer treatment. Research indicates that certain azetidinone derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer . For example, 3-chloro-azetidin-2-one derivatives have been identified as promising candidates for breast cancer treatment due to their ability to affect cell viability significantly .

- Other Biological Activities : Azetidine derivatives are also noted for anti-inflammatory, antifungal, and antioxidant activities. Their structural diversity allows them to interact with different biological targets, making them valuable in medicinal chemistry .

Case Studies

- Anticancer Properties : A study on resveratrol analogs revealed that certain 3-chloro-azetidin-2-one derivatives exhibited potent anticancer activity against human breast cancer cell lines (MCF-7 and SKBR3). These compounds were shown to inhibit cell proliferation effectively .

- Antiviral Efficacy : In another investigation, stereoisomers of azetidinone were tested for their antiviral activity against human coronavirus (229E), with one isomer demonstrating an EC50 value of 45 µM, indicating moderate efficacy compared to reference antiviral drugs .

Data Table: Biological Activities of Azetidine Derivatives

| Activity Type | Example Compound | Target Organism/Cell Line | EC50/IC50 Values |

|---|---|---|---|

| Antibacterial | N-substituted 3-chloro-2-azetidinones | Staphylococcus aureus | Moderate activity |

| Antiviral | Azetidinone stereoisomers | Human coronavirus (229E) | EC50 = 45 µM |

| Anticancer | 3-chloro-azetidin-2-one derivatives | MCF-7 breast cancer cells | Significant inhibition observed |

| Antifungal | Various azetidine derivatives | Fungal species | Not active |

Propiedades

IUPAC Name |

3-(2-chlorophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBZIGKRABBMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647897 | |

| Record name | 3-(2-Chlorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954222-94-7 | |

| Record name | 3-(2-Chlorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.